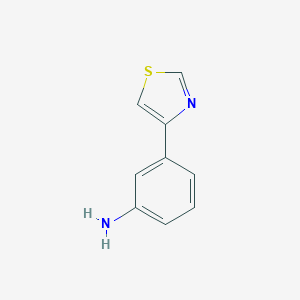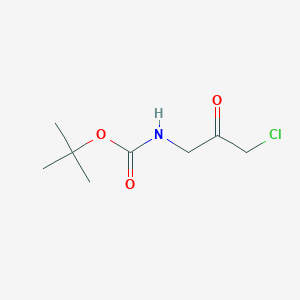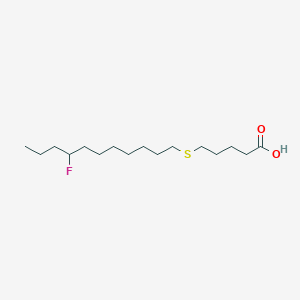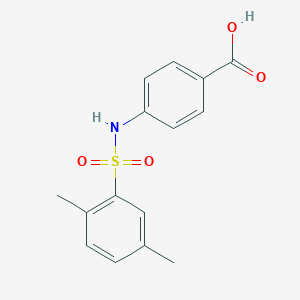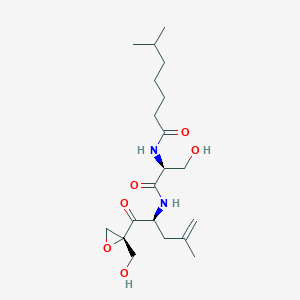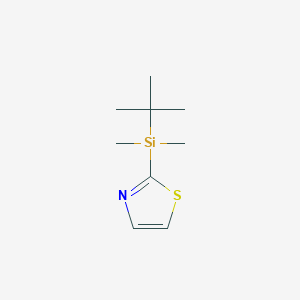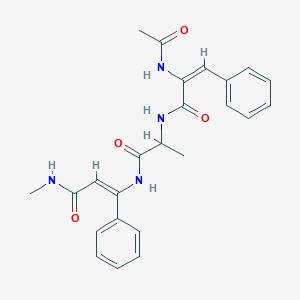
Diphenylantimony diisopropyldithiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylantimony diisopropyldithiophosphate, also known as DPDP, is a chemical compound that has been widely used in scientific research for its unique properties. DPDP is a white or yellowish powder that is soluble in organic solvents, such as benzene, toluene, and chloroform. It is an organometallic compound that contains antimony, sulfur, and phosphorus. DPDP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.
Mécanisme D'action
Diphenylantimony diisopropyldithiophosphate inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of acetylcholine in the nervous system. This accumulation of acetylcholine can lead to overstimulation of the nervous system, which can cause a range of effects, including muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, depending on the dose and route of administration. In general, this compound inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system. This can cause a range of effects, including muscle spasms, convulsions, and respiratory failure. This compound can also affect the cardiovascular system, causing changes in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Diphenylantimony diisopropyldithiophosphate has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholinesterase in the nervous system. This compound is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, this compound has several limitations. It is toxic and can be hazardous to handle, requiring appropriate safety precautions. This compound can also have non-specific effects on other enzymes and receptors in the nervous system, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on Diphenylantimony diisopropyldithiophosphate. One area of research is the development of new inhibitors of acetylcholinesterase that are more selective and less toxic than this compound. Another area of research is the development of new methods for detecting and measuring acetylcholinesterase activity in the nervous system. This could lead to new diagnostic tools and therapeutic interventions for diseases that involve acetylcholinesterase dysfunction, such as Alzheimer's disease. Finally, there is a need for further research into the biochemical and physiological effects of this compound, including its effects on other enzymes and receptors in the nervous system. This could lead to a better understanding of the mechanisms of action of this compound and its potential as a therapeutic agent.
Méthodes De Synthèse
Diphenylantimony diisopropyldithiophosphate can be synthesized by reacting antimony pentachloride with isopropyl alcohol and sodium diisopropyldithiophosphate. This reaction produces this compound as a white or yellowish powder. The purity and yield of this compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Diphenylantimony diisopropyldithiophosphate has been widely used in scientific research for its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This compound has been used to study the role of acetylcholinesterase in the nervous system and its potential as a target for therapeutic intervention. This compound has also been used to study the biochemical and physiological effects of acetylcholinesterase inhibition, including the effects on cognitive function, muscle contraction, and cardiac function.
Propriétés
Numéro CAS |
126443-52-5 |
|---|---|
Formule moléculaire |
C18H24OPS2Sb+ |
Poids moléculaire |
489.2 g/mol |
Nom IUPAC |
diphenylstibanylsulfanyl-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2.2C6H5.Sb/c1-5(2)7-9(10,11)8-6(3)4;2*1-2-4-6-5-3-1;/h5-6H,1-4H3,(H,10,11);2*1-5H;/q;;;+1/p-1 |
Clé InChI |
FIZVXTGRVKNURW-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=S)(OC(C)C)S[Sb](C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(C)OP(=S)(OC(C)C)S[Sb](C1=CC=CC=C1)C2=CC=CC=C2 |
Synonymes |
(diphenylphosphinodithioato) diphenylantimony(III) DADPTP diphenylantimony diisopropyldithiophosphate Ph2SbS2P(OPr(i))2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




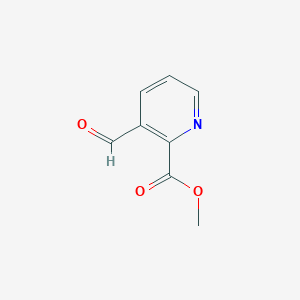



![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)
